3,9-Diazabicyclo[3.3.1]nonan-7-one

Renin inhibitor Hypertension Cardiovascular

This rigid, three-dimensional scaffold provides a unique pharmacophore not recapitulated by homologous 3,8-diazabicyclo[3.2.1]octanes or monocyclic piperazines. Incorporating the 7-ketone functionality enables independent modulation of binding affinity and ADME properties, as demonstrated by a 3.6-fold potency advantage over aliskiren in renin inhibition assays (sub-nanomolar IC₅₀). Its derivatives also show superior μ-opioid agonism (ED₅₀ = 3.88 mg/kg vs. morphine 5 mg/kg). For labs targeting the renin-angiotensin system, 5-HT receptor pharmacology, or next-generation analgesics, this intermediate is an essential building block for structure-based lead optimization.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13573305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazabicyclo[3.3.1]nonan-7-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1C2CNCC(N2)CC1=O
InChIInChI=1S/C7H12N2O/c10-7-1-5-3-8-4-6(2-7)9-5/h5-6,8-9H,1-4H2
InChIKeyZNXGYJSOERFFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Diazabicyclo[3.3.1]nonan-7-one: A Privileged Bridged Bicyclic Scaffold for CNS and Cardiovascular Drug Discovery


3,9-Diazabicyclo[3.3.1]nonan-7-one is a bridged bicyclic amine featuring a ketone functionality at the 7-position. This rigid, three-dimensional scaffold serves as a versatile intermediate and privileged structure in medicinal chemistry. Derivatives of this core have been rationally optimized to yield potent renin inhibitors, selective 5‑HT₃ receptor antagonists, and μ‑opioid receptor agonists . The unique spatial orientation of its nitrogen atoms enables precise interaction with diverse biological targets, providing a foundation for structure‑based drug design .

Why 3,9-Diazabicyclo[3.3.1]nonan-7-one Derivatives Cannot Be Casually Substituted: Scaffold‑Driven Pharmacophore Control


Generic substitution of the 3,9-diazabicyclo[3.3.1]nonane core with other bridged amines (e.g., 3,8‑diazabicyclo[3.2.1]octanes) or monocyclic piperazines is not pharmacologically equivalent. Systematic structure‑activity relationship (SAR) studies demonstrate that the three‑carbon bridge of the DBN scaffold creates a distinct spatial arrangement of the two basic nitrogens, resulting in a unique pharmacophore that is not recapitulated by homologous 3,8‑diazabicyclo[3.2.1]octanes (DBO) . Moreover, the 7‑ketone moiety provides a critical vector for further functionalization, enabling fine‑tuning of potency, selectivity, and ADME properties without disrupting the core binding mode . These scaffold‑specific conformational constraints directly translate into the quantitative performance advantages documented in Section 3.

Quantitative Differentiation of 3,9-Diazabicyclo[3.3.1]nonan-7-one Derivatives: Head‑to‑Head Potency Data vs. Established Standards


Renin Inhibition: 3,9-Diazabicyclo[3.3.1]nonene Derivative (+)-26g vs. Clinical Renin Inhibitor Aliskiren

The 3,9-diazabicyclo[3.3.1]nonene derivative (+)-26g exhibits a 3.6‑fold higher potency for renin inhibition in buffer compared to the marketed drug aliskiren. This potency advantage is directly attributable to optimization of substituents at the 6‑ and 7‑positions of the diazabicyclonene core, which are essential for binding affinity .

Renin inhibitor Hypertension Cardiovascular

5‑HT₃ Receptor Antagonism: N‑3389 vs. Clinical 5‑HT₃ Antagonist Ondansetron

The 3,9-diazabicyclo[3.3.1]nonane derivative N‑3389 (endo‑3,9‑dimethyl‑3,9‑diazabicyclo[3,3,1]non‑7‑yl 1H‑indazole‑3‑carboxamide) demonstrates higher binding affinity for the 5‑HT₃ receptor than the widely prescribed antiemetic ondansetron, as measured in a standardized radioligand displacement assay .

5‑HT₃ antagonist Antiemetic CNS disorders

μ‑Opioid Receptor Agonism: DBN Derivative 2d vs. Morphine

The 3,9-diazabicyclo[3.3.1]nonane (DBN) derivative 2d (N‑9‑(3,3‑diphenylprop‑2‑enyl)‑N‑3‑propionyl‑DBN) exhibits superior in vivo analgesic potency relative to morphine, the prototypical μ‑opioid receptor agonist. This DBN analogue also demonstrated a slower onset of tolerance in mice, a critical advantage for chronic pain management .

μ‑Opioid agonist Analgesic Pain

Strategic Application Scenarios for 3,9-Diazabicyclo[3.3.1]nonan-7-one in Drug Discovery and Development


Next‑Generation Renin Inhibitor Lead Optimization

Medicinal chemistry teams targeting the renin‑angiotensin system can leverage 3,9‑diazabicyclo[3.3.1]nonan‑7‑one as a privileged scaffold. The demonstrated 3.6‑fold potency advantage of derivative (+)-26g over aliskiren validates the core's ability to achieve sub‑nanomolar IC₅₀ values. The distinct SAR at positions 3, 6, and 7 allows for independent modulation of binding affinity and ADME properties , enabling the design of orally bioavailable, once‑daily renin inhibitors.

Dual 5‑HT₃/5‑HT₄ Antagonist Development

Researchers developing antiemetics or treatments for irritable bowel syndrome (IBS) can utilize 3,9‑diazabicyclo[3.3.1]nonan‑7‑one derivatives to achieve potent dual 5‑HT₃/5‑HT₄ receptor antagonism. N‑3389's pKi of 8.77 against 5‑HT₃ , combined with its functional antagonism at 5‑HT₄, provides a differentiated pharmacological profile compared to pure 5‑HT₃ antagonists like ondansetron (pKi = 8.70) .

Novel μ‑Opioid Analgesics with Reduced Tolerance

The DBN scaffold offers a validated entry point for developing μ‑opioid receptor agonists with improved therapeutic indices. Compound 2d's superior potency (ED₅₀ = 3.88 mg/kg) over morphine (ED₅₀ = 5 mg/kg) in a direct head‑to‑head comparison, coupled with its delayed tolerance development , positions 3,9‑diazabicyclo[3.3.1]nonan‑7‑one derivatives as high‑value leads for next‑generation analgesics addressing the opioid crisis.

Quote Request

Request a Quote for 3,9-Diazabicyclo[3.3.1]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.